1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)thiophen-2-yl]-1-methylsulfonylpiperidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-11(17)9-6-8-21-13(9)15-12(18)10-5-3-4-7-16(10)22(2,19)20/h6,8,10H,3-5,7H2,1-2H3,(H,14,17)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZQZAJBZBLBKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2CCCCN2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling , and various catalysts for amidation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural Comparison
| Feature | Target Compound | Triazine Derivatives | Tiagabine Analogs |
|---|---|---|---|
| Core Structure | Piperidine-carboxamide | 1,2,4-Triazine | Piperidine-carboxylate |
| Sulfur Groups | Methanesulfonyl, thiophene | Allylsulfanyl/methylsulfanyl | Thiophene (no sulfonyl) |
| Key Functional Groups | Methylcarbamoyl, carboxamide | Triazine-ol/amine | Bis-thienyl, ester/ketone |
| Inferred Activity | Antimicrobial/CNS modulation | Antimicrobial | Antiepileptic |
Table 2. Physicochemical Properties
| Property | Target Compound | D1 (ATH18534) | Tiagabine Related Compound A |
|---|---|---|---|
| Molecular Weight (g/mol) | ~365 (estimated) | 213 | 331 |
| LogP (Predicted) | ~1.5 | ~1.8 | ~3.2 |
| Solubility | Moderate (polar) | Low | Low |
Biological Activity
1-Methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide, also known by its CAS number 1222466-16-1, is a synthetic organic compound belonging to the class of piperidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 345.4 g/mol. The compound features a piperidine ring, a thiophene moiety, and a methanesulfonyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₃O₄S₂ |
| Molecular Weight | 345.4 g/mol |
| CAS Number | 1222466-16-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiophene Derivative : Introduction of functional groups via halogenation or sulfonation.
- Piperidine Ring Formation : Cyclization reactions using appropriate precursors.
- Sulfonylation : Introduction of the methylsulfonyl group using methylsulfonyl chloride.
- Final Coupling : Coupling the thiophene derivative with the piperidine derivative using coupling agents like EDCI or DCC.
The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. These interactions can modulate signaling pathways or metabolic processes, potentially leading to therapeutic effects.
Potential Targets:
- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.
- Receptors : Binding to receptors that regulate physiological responses.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : Some studies suggest potential efficacy against cancer cell lines.
- Antimicrobial Properties : Investigation into its effects against bacterial and fungal pathogens.
- Neuroprotective Effects : Possible applications in treating neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy :
- A study demonstrated that derivatives of this compound inhibited the proliferation of human cancer cell lines in vitro, suggesting potential as an anticancer agent.
-
Neuroprotective Properties :
- Research indicated that similar piperidine derivatives showed promise in models of neurodegeneration, potentially through antioxidant mechanisms.
-
Antimicrobial Activity :
- Preliminary screening revealed activity against specific bacterial strains, warranting further investigation into its use as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 1-methanesulfonyl-N-[3-(methylcarbamoyl)thiophen-2-yl]piperidine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sequential coupling of the piperidine-2-carboxamide core with functionalized thiophene and methanesulfonyl groups. Key challenges include regioselectivity in thiophene substitution and avoiding side reactions during sulfonylation. Optimization strategies:
- Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for thiophene functionalization .
- Employ low-temperature sulfonylation (-10°C to 0°C) with methanesulfonyl chloride to minimize hydrolysis .
- Monitor reaction progress via HPLC (≥98% purity threshold) and adjust stoichiometry of reagents to favor desired intermediates .
Q. How can the compound’s structural integrity be validated post-synthesis?
- Methodology : Multi-technique characterization is critical:
- NMR (¹H/¹³C): Verify substituent positions on the thiophene and piperidine rings (e.g., methylcarbamoyl group at C3 of thiophene) .
- LC-MS : Confirm molecular weight (expected [M+H]⁺ ≈ 400-450 Da) and detect impurities .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., piperidine chair conformation) .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?
- Methodology : Computational and experimental approaches:
- DFT calculations : Model electron density at the methanesulfonyl group to predict nucleophilic attack susceptibility .
- Enzyme inhibition assays : Compare IC₅₀ values with analogs lacking the methylcarbamoyl group to assess steric hindrance’s role in target binding .
- SAR tables : Example data for analogs:
| Substituent on Thiophene | IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|
| Methylcarbamoyl (C3) | 12 ± 2 | 1:50 |
| Unsubstituted | 450 ± 30 | 1:5 |
- Findings: Methylcarbamoyl enhances target affinity but reduces selectivity .
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?
- Methodology : Iterative validation:
- Dynamic NMR : Probe conformational flexibility (e.g., piperidine ring flipping) at variable temperatures .
- Crystal structure refinement : Compare experimental X-ray data with predicted dihedral angles from computational models .
- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the methanesulfonyl group and thiophene protons .
Q. How can the compound’s stability under physiological conditions be assessed for in vivo studies?
- Methodology :
- pH stability assays : Incubate in buffers (pH 2–9) and quantify degradation via LC-MS .
- Plasma stability : Measure half-life in human plasma at 37°C; use protease inhibitors if rapid degradation is observed .
- Metabolite identification : UPLC-QTOF-MS to detect sulfone oxidation or piperidine ring-opening products .
Experimental Design & Data Analysis
Q. What in vitro assays are optimal for evaluating the compound’s pharmacokinetic (PK) properties?
- Methodology :
- Caco-2 permeability : Assess intestinal absorption potential (Papp > 1 × 10⁻⁶ cm/s indicates good permeability) .
- Microsomal stability : Use liver microsomes (human/rat) to estimate hepatic clearance; correlate with CYP450 inhibition data .
- Plasma protein binding : Equilibrium dialysis to measure free fraction (% unbound <5% may limit efficacy) .
Q. How can computational modeling guide lead optimization?
- Methodology :
- Molecular docking : Screen against target protein (e.g., kinase or GPCR) to prioritize substituents improving binding energy .
- MD simulations : Simulate ligand-protein complexes for >100 ns to assess conformational stability .
- ADMET prediction : Use QSAR models to predict toxicity (e.g., hERG inhibition) before synthesis .
Safety & Handling
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
